Sodium phenylacetate

Beschreibung

Historical Context of Phenylacetate Investigation in Biological Systems

The scientific inquiry into phenylacetic acid (PAA), the active component of sodium phenylacetate, has a rich and diverse history. PAA is a widely distributed compound found in bacteria, fungi, algae, and plants. nih.govresearchgate.netfrontiersin.org Its role as a plant growth promoter, or auxin, was first identified in the 1930s. oup.comnih.gov However, it wasn't until the 1960s and 1970s that PAA was definitively isolated and identified as an endogenous auxin in the shoots of higher plants, often found in concentrations significantly higher than the more famously studied auxin, indole-3-acetic acid (IAA). oup.comnih.govresearchgate.net Research into its bioactivity and distribution in plants was particularly prominent in the 1980s, though it was often overshadowed by the intense focus on IAA. nih.govresearchgate.net

In the realm of microbiology, the investigation of PAA metabolism began even earlier. Reports on aerobic bacteria capable of metabolizing phenylacetate appeared over 50 years ago. pnas.orgnih.gov Early studies in the mid-20th century identified PAA as a direct precursor for penicillin G in fungi. frontiersin.orgnih.gov In various bacteria and fungi, PAA was recognized for its antimicrobial properties, playing a role in biological control by deterring the growth of competing species. frontiersin.orgoup.com For decades, the precise biochemical pathway for aerobic bacterial degradation of phenylacetate remained enigmatic. pnas.orgnih.gov It was understood that many microbes could use aromatic compounds like PAA as a carbon source, but the specific enzymatic steps were not fully elucidated until more recently, revealing a unique hybrid pathway that combines features of both aerobic and anaerobic metabolism. frontiersin.orgnih.govresearchgate.net In humans and other animals, PAA is a physiological product of phenylalanine metabolism, and its metabolic fate primarily involves conjugation with glutamine to form phenylacetylglutamine, which is then excreted. smpdb.caresearchgate.net This understanding of its metabolic clearance in humans laid the groundwork for its later investigation as a therapeutic and research agent.

Overview of this compound as a Research Probe and Modulator

In contemporary academic research, this compound is utilized as a versatile chemical probe and a modulator of complex cellular functions, particularly in the field of cancer biology and genetics. ontosight.ai Its utility stems from its ability to influence multiple cellular processes, including gene expression, cell cycle progression, and metabolic pathways. iiarjournals.orgoup.com

One of the most studied mechanisms of phenylacetate is its role as a modulator of gene expression. Research has shown that it can induce the differentiation of various tumor cells, including leukemia, glioma, and breast cancer cells. iiarjournals.orgnih.govnih.gov This effect is often linked to its ability to alter the expression of key genes that control cell growth and maturation, such as down-regulating the myc oncogene. nih.gov While its sibling compound, sodium phenylbutyrate, is a well-characterized histone deacetylase (HDAC) inhibitor, phenylacetate also appears to modulate gene expression, leading to changes in the cell's phenotype. aacrjournals.orgpnas.org For instance, studies have reported that phenylacetate treatment can up-regulate the expression of the HoxB2 gene in glioma cells and increase γ-globin mRNA in leukemia cells, indicative of its role in transcriptional regulation. science.gov

Beyond gene expression, this compound serves as a research probe to investigate cellular metabolism. It has been used to non-invasively study liver glutamine metabolism; by administering phenylacetate, researchers can trace the formation and excretion of phenylacetylglutamine, providing insights into hepatic metabolic pathways. physiology.org Furthermore, phenylacetate has been identified as an inhibitor of the mevalonate pathway, a critical pathway for producing cholesterol and isoprenoids necessary for protein prenylation. iiarjournals.org This inhibitory action allows researchers to probe the consequences of disrupting this pathway on cell growth and function. As a research tool, it is used to induce cell cycle arrest, typically in the G0/G1 phase, allowing for the study of cell cycle control mechanisms. oup.com Its ability to modify the synthesis and secretion of growth factors and alter the expression of cell adhesion molecules has also made it a valuable compound for investigating tumor cell invasion and metastasis. iiarjournals.orgnih.gov

Detailed Research Findings

Phenylacetate as a Regulator of Gene and Protein Expression

This compound has been observed to modulate the expression of various genes and proteins, influencing cellular behavior.

| Cell Line | Observation | Research Focus |

| HL-60 (Promyelocytic Leukemia) | Rapid decline of myc oncogene expression, followed by growth arrest and granulocyte differentiation. nih.gov | Cancer Biology |

| Rat C6 Glioma | Significant up-regulation of HoxB2 mRNA expression. science.gov | Neuro-oncology |

| K562 (Erythroleukemia) | Increased expression of γ-globin mRNA and cellular hemoglobin concentration. science.gov | Hematology |

| Human Thyroid Carcinoma | Inhibition of vascular endothelial growth factor (VEGF) secretion. oup.com | Cancer Biology |

| MDA-MB-231 (Breast Cancer) | Increased expression of adhesion molecules u-PAR, LFA-1, and ICAM-1. nih.gov | Cancer Metastasis |

Enzymatic Activity Related to Phenylacetate Metabolism

The metabolism of phenylacetate is initiated by specific enzymes that have been characterized in various organisms.

| Enzyme | Organism | Catalytic Function | Kinetic Parameters |

| Phenylacetate-CoA Ligase | Azoarcus evansii | Catalyzes the conversion of phenylacetate to phenylacetyl-CoA. nih.gov | Max. specific activity: 76 nmol min⁻¹ mg⁻¹ |

| Phenylacetate-CoA Ligase (PaaK) | Thermus thermophilus | Catalyzes: Phenylacetate + CoA + MgATP → Phenylacetyl-CoA + AMP + MgPPi. researchgate.net | Vmax: 24 µmol/min/mgKm (ATP): 6 µMKm (CoA): 30 µMKm (Phenylacetate): 50 µM |

| PaaI Thioesterase | Pseudomonas aeruginosa | Catalyzes the reverse reaction, removing excess phenylacetyl-CoA. frontiersin.org | kcat/Km: 1 x 10⁴ M⁻¹ s⁻¹ |

Eigenschaften

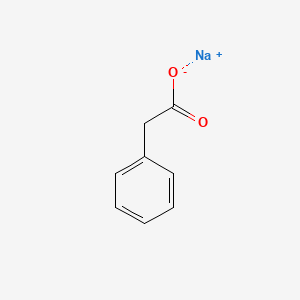

IUPAC Name |

sodium;2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOREEUASZHZBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103-82-2 (Parent) | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059427 | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline] | |

| Record name | Sodium phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, Insoluble in alcohol, ether and ketones | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Aqueous solution is pale yellow | |

CAS No. |

114-70-5 | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium phenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N6U1781G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolic Pathways and Nitrogen Homeostasis Modulation by Phenylacetate

Phenylacetate Conjugation with Glutamine: Formation of Phenylacetylglutamine

The core metabolic fate of phenylacetate in humans and other primates is its conjugation with L-glutamine to form N-α-phenylacetyl-L-glutamine (PAGN). wikipedia.orgnih.gov This reaction occurs predominantly in the liver and kidneys. fda.govwikipedia.orgnih.gov Phenylacetylglutamine is a normal, albeit minor, metabolite found in human urine. wikipedia.orgebi.ac.uk

The formation of phenylacetylglutamine from phenylacetate is not a direct reaction but a two-step enzymatic process. First, phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This intermediate is the substrate for the subsequent conjugation reaction.

The key enzymatic step is the transfer of the phenylacetyl group from phenylacetyl-CoA to L-glutamine. This reaction is catalyzed by the enzyme glutamine N-phenylacetyltransferase (EC 2.3.1.14), also known as phenylacetyl-CoA:L-glutamine N-acyltransferase. nih.govontosight.ai This enzyme has been isolated and purified from human liver mitochondria and is distinct from other acyltransferases like glycine-N-acyltransferase. wikipedia.org The reaction yields phenylacetylglutamine and regenerates coenzyme A.

Table 1: Enzymatic Formation of Phenylacetylglutamine

| Substrates | Enzyme | Products |

| Phenylacetyl-CoA, L-glutamine | Glutamine N-phenylacetyltransferase | Phenylacetylglutamine, Coenzyme A |

The conjugation of phenylacetate with glutamine provides an alternative metabolic route for the disposal of waste nitrogen, functioning independently of the urea cycle. fda.govnih.gov In conditions where the urea cycle is compromised, such as inborn errors of urea cycle metabolism, ammonia and its precursor glutamine accumulate to toxic levels. wikipedia.orgebi.ac.uk By converting phenylacetate and glutamine into phenylacetylglutamine, the body can divert nitrogen away from the failing urea cycle. nih.govresearchgate.net The resulting phenylacetylglutamine is a water-soluble compound that is efficiently excreted from the body by the kidneys through glomerular filtration and tubular secretion. fda.gov This mechanism effectively acts as a "nitrogen scavenger," reducing the body's total nitrogen burden and mitigating the risk of hyperammonemia. fda.govtandfonline.com

The efficiency of nitrogen removal via this alternative pathway is a key aspect of its function. The glutamine molecule contains two nitrogen atoms. When one mole of phenylacetate conjugates with one mole of glutamine, it forms one mole of phenylacetylglutamine. fda.gov This product is then excreted, removing both of glutamine's nitrogen atoms from the body. nih.gov Consequently, the excretion of one mole of phenylacetylglutamine achieves the removal of two moles of nitrogen. fda.gov This makes the phenylacetate pathway stoichiometrically comparable to the urea cycle, as each molecule of urea also contains two nitrogen atoms. fda.gov

Table 2: Nitrogen Scavenging Stoichiometry

| Reactant (per mole) | Nitrogen Source | Product (per mole) | Nitrogen Atoms Removed |

| Phenylacetate | Glutamine | Phenylacetylglutamine | 2 |

Role in Alternative Pathways for Waste Nitrogen Excretion

Interconnections with Liver Nitrogen Metabolism and Urea Cycle Regulation

The activation of the phenylacetate conjugation pathway directly impacts hepatic nitrogen metabolism and relieves the load on the urea cycle. nih.govnih.gov The urea cycle is the primary pathway for converting excess ammonia into urea for excretion. nih.gov In states of urea cycle dysfunction, this system is unable to adequately process the nitrogen load, leading to the accumulation of ammonia and glutamine. nih.gov

By providing a supplementary mechanism for nitrogen disposal, phenylacetate reduces the quantity of nitrogen that needs to be processed by the urea cycle. nih.govmedscape.com This intervention helps to lower the elevated plasma concentrations of both ammonia and glutamine that characterize these disorders. nih.govnih.gov The pathway, therefore, does not directly regulate the enzymes of the urea cycle but rather complements its function by offering a bypass for waste nitrogen excretion. fda.govtandfonline.com

Mechanisms of Hepatic and Systemic Glutamine Depletion

A direct consequence of phenylacetate metabolism is the depletion of hepatic and systemic glutamine levels. nih.govtandfonline.com The conjugation reaction consumes glutamine, effectively acting as a "glutamine trap". nih.gov Phenylacetate's prodrug, phenylbutyrate, is oxidized to phenylacetate, which then irreversibly reacts with glutamine to form phenylacetylglutamine for excretion. nih.govphysiology.org

This trapping effect leads to a measurable decrease in plasma glutamine concentrations. physiology.org Studies in healthy adults have demonstrated that administration of phenylbutyrate causes a significant and abrupt, dose-dependent decline in plasma glutamine levels. nih.govphysiology.org This depletion occurs even in individuals with initially normal plasma glutamine concentrations, highlighting the efficacy of this metabolic sink. nih.govphysiology.org The main reservoir of glutamine in the body is skeletal muscle, but the depletion is readily detected in systemic plasma. physiology.org

Phenylacetate Metabolism by Esterases

In addition to its primary conjugation pathway, phenylacetate can also be metabolized through hydrolysis by various esterases. drugbank.comnih.gov This represents a separate metabolic fate for the compound. Research has identified that phenylacetate is hydrolyzed in the liver, plasma, and other tissues. nih.gov

The enzymes responsible for this hydrolysis include both arylesterases (EC 3.1.1.2) and carboxylesterases (EC 3.1.1.1). drugbank.comnih.gov In rat liver, for example, hydrolysis involves arylesterases located in the microsomal fraction and carboxylesterases in the cytosolic fraction. nih.gov Human serum also contains esterases capable of hydrolyzing phenylacetate. tandfonline.comtandfonline.com These have been differentiated into EDTA-sensitive esterases, which require calcium for activity, and EDTA-insensitive esterases. tandfonline.comtandfonline.com The presence of these esterase-mediated pathways indicates that the metabolic processing of phenylacetate is not limited solely to glutamine conjugation.

Table 3: Esterase-Mediated Metabolism of Phenylacetate

| Location | Enzyme Type | Details |

| Liver (Microsomes) | Arylesterase | Involved in hydrolysis. nih.gov |

| Liver (Cytosol) | Carboxylesterase | Involved in hydrolysis. drugbank.comnih.gov |

| Human Serum / Plasma | Arylesterase, Carboxylesterase | Includes both EDTA-sensitive and EDTA-insensitive esterases. drugbank.comtandfonline.com |

Epigenetic Modulation: Histone Deacetylase Inhibition by Phenylacetate

Sodium Phenylacetate and its Metabolite Phenylacetate as Histone Deacetylase (HDAC) Inhibitors

This compound and its primary metabolite, phenylacetate, function as histone deacetylase (HDAC) inhibitors. patsnap.comscbt.comsodiumphenylbutyrate.com These compounds are classified as relatively weak HDAC inhibitors, typically requiring millimolar concentrations to exert their effects. nih.gov Their mechanism of action involves disrupting the interaction between HDAC enzymes and their substrates, which in turn alters the acetylation status of histones. scbt.com This interference with HDAC activity leads to an accumulation of acetylated histones. wikipedia.org

The inhibition of HDACs by phenylacetate is a critical aspect of its biological activity. By preventing the removal of acetyl groups from histone proteins, phenylacetate promotes a state of hyperacetylation. wikipedia.org This is a key mechanism through which it can influence cellular processes. It is important to note that while sodium phenylbutyrate is metabolized to phenylacetate, both compounds share HDAC inhibitory activity. sodiumphenylbutyrate.com

Consequences for Chromatin Structure and Gene Transcription

The inhibition of histone deacetylases by this compound has direct and significant consequences for chromatin structure and the subsequent process of gene transcription. scbt.comwikipedia.org

By inducing histone hyperacetylation, this compound can lead to a more relaxed and open chromatin configuration, known as euchromatin. wikipedia.orgbio-rad.com This "loosening" of the chromatin structure makes the DNA more accessible to the transcriptional machinery, including transcription factors. nus.edu.sg Consequently, this can lead to the transcriptional activation of a subset of genes. wikipedia.org

However, the effect of HDAC inhibition on gene expression is not universally activating. While it promotes the expression of some genes, it can lead to the repression of an equal or even larger number of other genes. wikipedia.org This indicates a complex regulatory role. For instance, studies have shown that this compound can modulate the expression of genes involved in various cellular processes, including the cell cycle. It has been observed to increase the expression of the cell cycle inhibitor p21. aacrjournals.org Furthermore, it can influence the expression of genes related to cell growth and differentiation, such as the myc oncogene. nih.gov The modulation of gene expression by this compound can also lead to changes in lipid metabolism and the synthesis of growth factors. iiarjournals.orgresearchgate.net

Treatment with sodium phenylbutyrate, which is metabolized to phenylacetate, has been shown to significantly increase histone acetylation levels in biological samples. nih.govsci-hub.se For example, in a clinical study, administration of sodium phenylbutyrate led to a notable increase in histone acetylation in blood buffy-coat specimens. nih.gov This effect was observed even at the lowest dosages administered. nih.govsci-hub.se

Interestingly, some studies have indicated that the increase in histone acetylation may not be directly proportional to the dose, with lower concentrations sometimes showing a more significant effect on the expression of certain genes. sci-hub.se This suggests a complex dose-response relationship. The ability of this compound and its precursor to increase histone acetylation in accessible biological samples like blood provides a valuable pharmacodynamic marker of its activity. nih.govtandfonline.com

Cellular and Molecular Mechanisms of Sodium Phenylacetate Action

Modulation of Specific Enzyme Activities (e.g., MVA-PP Decarboxylase)

A primary molecular target of sodium phenylacetate is the mevalonate (MVA) pathway, which is crucial for the synthesis of cholesterol and non-sterol isoprenoids. researchgate.netdiff.org Isoprenoids like farnesyl diphosphate and geranylgeranyl diphosphate are essential for the post-translational modification (prenylation) of signaling proteins vital for tumor growth, such as small G proteins. iiarjournals.orgnih.gov

This compound specifically inhibits the enzyme mevalonate pyrophosphate (MVA-PP) decarboxylase. iiarjournals.orgresearchgate.netgoogle.com This enzyme catalyzes a key step in the MVA pathway. iiarjournals.org By blocking MVA-PP decarboxylase, this compound disrupts the synthesis of these critical isoprenoids, thereby interfering with the function of prenylated proteins involved in cell cycle control and signal transduction. nih.govoup.comgoogle.com This inhibition has been shown to suppress the incorporation of mevalonate into cellular proteins and leads to an accumulation of cells in the G1 phase of the cell cycle. researchgate.net The inhibitory effect on this pathway is considered a key contributor to the compound's cytostatic effects on various cancer cell lines. iiarjournals.orgresearchgate.net

Influence on Intracellular Signaling Pathways

This compound modulates several critical intracellular signaling pathways implicated in cell proliferation, inflammation, and survival.

Ras/MAPK Pathway: Research indicates that this compound can inhibit the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govdntb.gov.ua It has been shown to reduce the levels of c-Raf-1 protein, a key component of this cascade, leading to a decrease in the malignant characteristics of tumor cells. nih.gov It also represses the IFN-gamma-induced phosphorylation of ERK1/2, another crucial kinase in the MAPK pathway. nih.gov

NF-κB Signaling: this compound has demonstrated anti-inflammatory effects by repressing the DNA binding and transcriptional activities of Nuclear Factor-kappa B (NF-κB). nih.govbu.edu NF-κB is a central mediator of inflammation, and its inhibition by this compound leads to a decrease in the expression of pro-inflammatory molecules like iNOS, TNF-alpha, and IL-6. nih.govjci.org

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. nih.govfrontiersin.org While direct and extensive research on this compound's effect on this pathway is still developing, its known interactions with pathways like Ras/MAPK and its impact on cellular metabolism suggest potential cross-talk and indirect modulation. bbwpublisher.comresearchgate.net Some studies suggest that inhibitors of the mevalonate pathway can influence PI3K/Akt signaling. capes.gov.br

Table 1: Influence of this compound on Intracellular Signaling Pathways

| Signaling Pathway | Key Protein(s) Modulated | Observed Effect | Reference(s) |

|---|---|---|---|

| Ras/MAPK | c-Raf-1, ERK1/2 | Inhibition of pathway, reduction of c-Raf-1, decreased ERK1/2 phosphorylation | nih.gov, nih.gov |

| NF-κB | NF-κB | Repression of DNA binding and transcriptional activity | nih.gov, jci.org |

| PI3K/Akt | - | Potential for indirect modulation | bbwpublisher.com, capes.gov.br |

Chemical Chaperone Activity and Protein Folding Dynamics

Beyond its effects on enzymatic pathways, this compound functions as a chemical chaperone, aiding in the proper folding of proteins. yihuipharm.com This activity is particularly relevant in diseases characterized by protein misfolding and aggregation. researchgate.net Misfolded proteins can accumulate in the endoplasmic reticulum (ER), leading to ER stress and initiating the unfolded protein response (UPR). nih.govplos.org

This compound helps stabilize protein conformation, which can prevent aggregation and facilitate the correct trafficking of mutant or misfolded proteins. yihuipharm.com For instance, its metabolite, phenylacetate, can bind to hydrophobic regions of mutant proteins, reducing their aggregation and improving their function. yihuipharm.com This mechanism has been shown to be beneficial in models of cystic fibrosis and has been studied for its potential in neurodegenerative diseases where protein misfolding is a key pathological feature. yihuipharm.compatsnap.com By promoting correct protein folding, this compound can alleviate ER stress and prevent the subsequent activation of apoptotic pathways. nih.gov

Mechanisms of Cellular Stress Response Modulation

This compound plays a role in modulating cellular responses to various stressors, including ER stress and oxidative stress. patsnap.comwikipedia.org The cell's ability to cope with stressors is critical for survival, and disruptions in these responses are implicated in numerous diseases.

The primary mechanism through which this compound modulates stress is by acting as a chemical chaperone to alleviate the burden of misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR). plos.orgnih.govarvojournals.org The UPR is a signaling network activated by ER stress, and its chronic activation can lead to cell death. nih.gov this compound has been shown to reduce the expression of ER stress markers and protect cells from apoptosis induced by protein aggregation. plos.orgnih.gov For example, it can decrease the expression of glucose-regulated protein 94 (GRP94), a protein whose transcription increases in response to ER stress. plos.org

Furthermore, some studies suggest a link between phenylacetic acid and the response to oxidative stress. researchgate.net While the direct mechanisms are still under investigation, its influence on metabolic pathways and protein homeostasis likely contributes to its ability to modulate cellular stress responses. patsnap.com There is also evidence that it does not induce the transcription of heat shock protein 70 (Hsp70) despite activating the heat shock transcription factor (HSF), indicating a complex and specific mode of action in the heat shock response. nih.gov

Interactions with Cellular Receptors and Transporters

The primary mechanism of action for this compound in the context of hyperammonemia involves its interaction with metabolic pathways rather than specific cell-surface receptors. Its metabolite, phenylacetate, conjugates with glutamine to form phenylacetylglutamine. nih.govnih.govfda.gov This conjugate is then readily excreted by the kidneys. nih.govfda.gov This process effectively provides an alternative pathway for the disposal of waste nitrogen, bypassing the deficient urea cycle. nih.govfda.gov

While direct binding to signaling receptors is not its main mechanism, this compound's influence on the mevalonate pathway indirectly affects growth factor receptor signaling by inhibiting the prenylation of proteins essential for their function. nih.gov Furthermore, its transport into cells and the excretion of its conjugate, phenylacetylglutamine, necessarily involve cellular transporters, though specific high-affinity transporters for phenylacetate itself are not as well-characterized as those for its metabolic products. The excretion of phenylacetylglutamine, for example, is handled by the kidneys through glomerular filtration and tubular secretion. fda.gov

Effects on Cellular Processes and Disease Models in Preclinical Research

Impact on Cell Proliferation and Cell Cycle Progression

A primary focus of preclinical studies has been the effect of sodium phenylacetate on the growth and division of tumor cells. The compound has been shown to exert potent antiproliferative effects across a variety of cancer models. nih.govnih.gov

This compound consistently demonstrates the ability to inhibit cancer cell proliferation by inducing cytostasis, a state of growth arrest. oup.comnih.gov A common mechanism underlying this effect is the halting of the cell cycle at the G0/G1 checkpoint. nih.govnih.goviiarjournals.org This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby blocking their replication. nih.gov

This G0/G1 phase arrest has been observed in numerous cancer cell lines upon treatment with phenylacetate. For instance, in human osteosarcoma cell lines (HOS and U-2 OS), treatment resulted in a significant accumulation of cells in the G0/G1 phase. nih.gov Similar findings have been reported in glioblastoma, breast cancer, and thyroid carcinoma cell lines. oup.comnih.govnih.govcapes.gov.br In studies on glioblastoma cell lines (CNS1 and 9L), this compound treatment led to an increased number of cells arrested in the G0/G1 phase. nih.goviiarjournals.org Likewise, both MCF-7 and MCF-7ras breast cancer cells, as well as various thyroid cancer cell lines, showed a block in the G1/S transition after exposure to the compound. oup.comnih.gov This consistent pattern across different tumor types underscores the fundamental nature of this antiproliferative mechanism. oup.comnih.gov

Table 1: Effect of this compound on Cell Cycle Progression in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HOS and U-2 OS | Osteosarcoma | Increased proportion of cells in G0/G1 phase. | nih.gov |

| CNS1 and 9L | Glioblastoma | Increased number of G0/G1 arrested cells. | nih.goviiarjournals.org |

| MCF-7 and MCF-7ras | Breast Cancer | Induced arrest at the G1/S phase. | nih.govcapes.gov.br |

| Multiple Thyroid Carcinoma Cell Lines | Thyroid Cancer | Cells arrested in the G0–1 cell phase. | oup.com |

| U87 | Glioblastoma | Accumulation of cells in G0/G1. | scirp.org |

The cell cycle is tightly controlled by a complex network of regulatory proteins. This compound-induced G1 arrest is mediated through the modulation of key players in this network, notably the retinoblastoma protein (pRb) and cyclin-dependent kinase inhibitors like p21Cip1. nih.gov

The phosphorylation state of pRb is a critical determinant of cell cycle progression. nih.gov In its hypophosphorylated state, pRb is active and prevents the cell from moving past the G1 checkpoint. Phenylacetate treatment has been shown to cause a marked decrease in the phosphorylated form of pRb in osteosarcoma cells. nih.gov This reduction in pRb phosphorylation is a key event leading to cell cycle arrest. nih.gov

Induction of Cytostasis and Growth Arrest (e.g., G0/G1 phase arrest)

Induction of Apoptosis and Programmed Cell Death Mechanisms

Beyond halting cell proliferation, this compound can actively induce programmed cell death, or apoptosis, in malignant cells. nih.govresearchgate.net This process is a crucial mechanism for eliminating cancerous cells and is a hallmark of many effective chemotherapeutic agents. nih.gov Evidence for apoptosis induction by phenylacetate has been confirmed through methods such as flow cytometry, which detects a sub-G0/G1 apoptotic cell population, and Western blot analysis showing the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

The induction of apoptosis by this compound involves the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death. nih.gov A critical factor in determining a cell's fate is the balance between anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, like Bax. nih.govscience.gov

In preclinical studies using osteosarcoma cells, treatment with phenylacetate resulted in a remarkable decrease in the expression of the anti-apoptotic Bcl-2 protein. nih.gov At the same time, a mild up-regulation of the pro-apoptotic Bax protein was observed. nih.gov This shift in the Bcl-2/Bax ratio lowers the threshold for apoptosis, making the cells more susceptible to programmed cell death. This downregulation of Bcl-2 has also been noted in breast cancer cells. tributyrate.com

The activation of the apoptotic cascade culminates in the activation of executioner caspases, which then cleave specific cellular substrates, leading to the dismantling of the cell. science.gov One such key substrate is PARP. The cleavage of the 115 kDa PARP protein into an 85 kDa fragment is a well-established marker of apoptosis. nih.gov Following treatment with phenylacetate, an accumulation of this cleaved PARP fragment was observed in osteosarcoma cells, providing strong evidence that the compound induces apoptosis through this classical pathway. nih.gov

Table 2: Modulation of Apoptotic Proteins by this compound in Osteosarcoma Cells

| Protein | Function | Effect of Phenylacetate Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Significant decrease in expression. | nih.gov |

| Bax | Pro-apoptotic | Mild up-regulation in expression. | nih.gov |

| PARP | DNA repair enzyme (cleavage indicates apoptosis) | Degradation of full-length PARP and accumulation of cleaved fragment. | nih.gov |

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are involved in various physiological and pathological processes, including cancer progression and cell death. researchgate.netdntb.gov.ua Research has indicated that MMPs may play a role in the apoptotic and autophagic cell death induced by this compound in certain cancer models. researchgate.netnih.gov

In a study using MDA-MB-231 breast tumor cells cultured on three-dimensional type I collagen gels, this compound treatment was found to increase the secretion of MMP-1 and MMP-9. researchgate.netnih.gov Furthermore, when these cells were treated with phenylacetate in the presence of a broad-spectrum MMP inhibitor (GM6001), the extent of apoptotic cell death was diminished. nih.gov This finding suggests that the activity of these MMPs is, at least in part, involved in mediating the cell death process initiated by phenylacetate in this specific context. researchgate.netnih.gov In another breast cancer cell line, MDA-MB-435, phenylacetate also enhanced the levels of MMP-1, MMP-9, and MT1-MMP, although these proteins accumulated intracellularly instead of being secreted. nih.gov These data collectively suggest a complex, context-dependent role for MMPs in the cellular response to this compound. researchgate.netnih.gov

Activation of Apoptotic Pathways (e.g., Bcl-2/Bax balance, PARP cleavage)

Promotion of Cellular Differentiation

In addition to inducing growth arrest and apoptosis, this compound has been identified as a novel agent that can promote cellular differentiation. nih.govgoogle.com Differentiation therapy is an approach to cancer treatment that aims to induce tumor cells to mature into a more normal, non-malignant state. google.com Phenylacetate has shown this capability in a variety of tumor models without causing the cytotoxic and carcinogenic effects associated with some other differentiating agents. nih.gov

For example, treatment of human promyelocytic leukemia HL-60 cells with phenylacetate led to a rapid decline in the expression of the myc oncogene, followed by growth arrest and differentiation into granulocytes. nih.gov In another model using immortalized mesenchymal C3H 10T1/2 cells, phenylacetate efficiently induced their conversion into adipocytes. nih.gov This differentiation-inducing effect has also been observed in medulloblastoma and neuroblastoma cells, where treatment resulted in morphological changes and increased expression of glial and neuronal markers. google.comaacrjournals.org This ability to promote maturation and reversion to a nonmalignant phenotype is a significant aspect of its preclinical antineoplastic profile. google.comjci.org

Induction of Specific Cell Lineage Differentiation (e.g., granulocyte, adipocyte)

This compound has been identified in preclinical studies as a compound capable of inducing differentiation in various cell lineages, notably hematopoietic and mesenchymal cells. In vitro research has demonstrated its effectiveness in promoting the maturation of tumor cells into more specialized, less proliferative forms.

One of the key models for studying this effect is the human promyelocytic leukemia HL-60 cell line. google.com Treatment of HL-60 cells with this compound leads to their differentiation into granulocytes. nih.govresearchgate.net This process is initiated by a rapid decrease in the expression of the myc oncogene, which is followed by growth arrest and the subsequent development of granulocytic characteristics. nih.gov A key indicator of this maturation is the ability of the treated cells to reduce nitroblue tetrazolium (NBT), a hallmark of the oxidase activity found in mature granulocytes. google.com

Beyond the hematopoietic lineage, this compound has also been shown to induce adipocyte differentiation. nih.gov In studies using immortalized mesenchymal C3H 10T1/2 cell cultures, phenylacetate treatment resulted in a highly efficient conversion of these precursor cells into adipocytes. nih.gov Similarly, in 3T3-L1 preadipocytes, the related compound 4-phenylbutyrate (4-PBA), which is metabolized to phenylacetate, was found to attenuate the unfolded protein response (UPR), a process linked to adipogenesis, thereby inhibiting adipocyte differentiation. researchgate.net

Table 1: Effects of this compound on Cell Lineage Differentiation

| Cell Line | Cell Lineage | Effect of this compound | Key Findings/Markers | Source |

|---|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | Induction of Granulocyte Differentiation | Rapid decline in myc oncogene expression; growth arrest; increased ability to reduce nitroblue tetrazolium (NBT). google.comnih.gov | google.comnih.govresearchgate.net |

| C3H 10T1/2 | Mesenchymal | Induction of Adipocyte Conversion | Highly efficient conversion into adipocytes. nih.gov | nih.gov |

Modulation of Differentiated Function in Malignant Cell Lines (e.g., thyroid carcinoma cells, mammary tumor cells)

This compound has demonstrated the ability to modulate the differentiated functions of various malignant cell lines, suggesting a potential to revert cancer cells to a less aggressive state.

In studies on human thyroid carcinoma cell lines, phenylacetate treatment led to several changes indicative of redifferentiation. oup.comoup.com It was observed to decrease the growth response to Thyroid-Stimulating Hormone (TSH), a known promoter of malignant thyroid cell growth. oup.comoup.com Furthermore, in specific thyroid cancer cell lines such as TPC-1 and XTC-UC1, phenylacetate treatment significantly increased the uptake of radioactive iodine (¹²⁵I) by 82% and 108%, respectively. oup.com This is a crucial finding, as restoring iodine uptake is a key goal in treating certain thyroid cancers. oup.com Phenylacetate also inhibited the secretion of thyroglobulin in cell lines where it was produced. oup.com

Similar effects have been documented in mammary tumor cell lines. In the canine mammary tumor cell line MCM-B2, treatment with this compound induced morphological changes from a spindle-like shape to a more epithelial-like appearance and caused a significant accumulation of lipid droplets in the cytoplasm. researchgate.net This treatment also increased the expression of milk-specific genes, namely alpha-lactalbumin and beta-casein, further indicating a shift towards a more differentiated phenotype. researchgate.net In human breast cancer cell lines (MCF-7 and MCF-7ras), this compound was shown to induce cell cycle arrest at the G1/S phase. nih.gov

Table 2: Modulation of Differentiated Function in Malignant Cell Lines

| Cell Line Type | Specific Cell Line(s) | Modulatory Effects of this compound | Associated Molecular/Functional Changes | Source |

|---|---|---|---|---|

| Thyroid Carcinoma | TPC-1, XTC-UC1, FTC-133, FTC-236, FTC-238 | Modulation of differentiated thyroid functions. | Decreased growth response to TSH; increased radioactive iodine (¹²⁵I) uptake in TPC-1 and XTC-UC1 cells; inhibited thyroglobulin secretion. oup.comoup.com | oup.comoup.comscielo.br |

| Mammary Tumor | MCM-B2 (Canine) | Induction of differentiation. | Morphological change to epithelial-like appearance; accumulation of lipid droplets; increased expression of alpha-lactalbumin and beta-casein. researchgate.net | researchgate.netjst.go.jp |

| Mammary Tumor | MCF-7, MCF-7ras (Human) | Modulation of cell cycle and adhesion. | Induced cell cycle arrest at the G1/S phase; modulated E-cadherin expression. nih.gov | nih.gov |

Effects on Cell Adhesion and Invasiveness

Preclinical research has investigated the impact of this compound on the adhesion and invasive properties of cancer cells, particularly in breast cancer models. The findings suggest that the compound can significantly inhibit cancer cell invasiveness, not by reducing proteases, but by increasing the expression of certain adhesion molecules. nih.gov

In studies using the highly invasive MDA-MB-231 human breast cancer cell line, an 18-hour treatment with this compound resulted in a strong, dose-dependent inhibition of cell invasion through Matrigel, with an 86% inhibition observed at a 20 mM concentration. nih.govnih.gov Interestingly, this anti-invasive effect was not associated with a decrease in the expression of proteases like urokinase-type plasminogen activator (u-PA) or matrix metalloproteinase-9 (MMP-9). nih.gov In fact, treatment increased the secretion of MMP-9 and the expression of the u-PA receptor (u-PAR). nih.gov

The primary mechanism for reduced invasiveness appears to be related to an increase in cell adhesion. nih.gov this compound treatment led to an increased expression of the adhesion molecules Lymphocyte Function-Associated-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in MDA-MB-231 cells. nih.gov The use of neutralizing antibodies against LFA-1 was able to reverse the anti-invasive effect of the treatment, confirming the critical role of this adhesion molecule in the observed outcome. nih.gov In MCF-7ras cells, this compound was also found to stimulate aggregation by increasing the expression of E-cadherin at the cell surface. nih.gov This modulation of adhesion molecules suggests that this compound inhibits invasion by strengthening cell-cell and cell-matrix interactions, thereby impeding cell migration. nih.gov

Table 3: Effects of this compound on Breast Cancer Cell Adhesion and Invasiveness

| Cell Line | Effect on Invasiveness | Effect on Adhesion Molecules | Source |

|---|---|---|---|

| MDA-MB-231 | Strongly inhibited invasion through Matrigel (86% inhibition at 20 mM). nih.gov | Increased expression of u-PAR, LFA-1, and ICAM-1. nih.gov Increased adhesion to vitronectin. nih.gov | nih.govnih.gov |

| MCF-7ras | Not specified, but cell aggregation was increased. | Increased expression of E-cadherin at the cell surface. nih.gov | nih.govnih.gov |

| MCF-7 | Not specified. | Inhibited expression of E-cadherin. nih.gov Cell adhesivity was unmodified. nih.gov | nih.govnih.gov |

Investigational Applications of Sodium Phenylacetate in Preclinical Research Models

Oncology Research Models

Studies in Glioblastoma Cell Lines and Experimental Tumors

Sodium phenylacetate (NaPA) has demonstrated anti-proliferative effects on glioblastoma cell lines. google.com Treatment with NaPA leads to a dose-dependent reduction in DNA synthesis and cell proliferation in glioma cell lines, which is associated with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov In addition to its cytostatic effects, NaPA can induce morphological changes in glioma cells, such as an increase in glial fibrillary acidic protein-positive processes, which is indicative of differentiation. nih.gov

Studies have also explored the potential of NaPA to enhance the efficacy of other cancer therapies. For instance, combining NaPA with glutamine starvation has been shown to increase the vulnerability of glioblastoma cells. google.com Furthermore, research has investigated the use of NaPA as a radiation-sensitizing agent. Enhanced cell killing was observed when glioblastoma cells were exposed to high concentrations of NaPA immediately before X-irradiation. nih.gov The molecular mechanisms underlying these effects are thought to involve the inhibition of the mevalonate pathway of cholesterol synthesis. google.com In vivo studies using rat models with intracerebral tumors have shown that treatment with phenylacetate can extend survival. google.com

| Cell Line | Effect of this compound | Research Finding |

| Glioblastoma (A172) | Increased vulnerability with glutamine starvation. google.com | Selective cytostasis was observed. google.com |

| Glioblastoma (U-251MG) | Dose-dependent decline in DNA synthesis and cell proliferation; induction of morphological changes. nih.gov | Induced differentiation toward a glial/schwann cell-like phenotype. nih.gov |

| Glioblastoma (SF-767) | Enhanced cell killing in combination with X-rays at high concentrations. nih.gov | Acts as a radiation-sensitizing agent. nih.gov |

Breast Cancer Models and Synergistic Approaches

In breast cancer research models, this compound has been shown to inhibit the growth of tumor cell lines. researchgate.net The anti-proliferative effect is reported to be cytostatic, leading to an accumulation of cells in the G1 phase of the cell cycle without causing significant cell toxicity. researchgate.net

Researchers have investigated synergistic approaches by combining this compound with other agents. For example, the combination of this compound and tamoxifen has been shown to induce tumor growth inhibition, apoptosis, and down-regulation of Bcl-2 in MCF-7ras breast cancer tumors. oup.com Another area of investigation involves linking phenylacetate to functionalized dextran derivatives. These conjugates have demonstrated a more significant inhibitory effect on MCF-7 cell growth compared to free this compound, suggesting that this approach could enhance its anti-tumor activity. researchgate.net

Investigations in Osteosarcoma Cells

Preclinical studies have explored the effects of this compound on osteosarcoma cell lines. Research indicates that phenylacetate can inhibit the growth of osteosarcoma cells by inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov

The molecular mechanisms underlying these effects have been investigated. Treatment with phenylacetate has been associated with a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a mild up-regulation of the pro-apoptotic protein Bax. nih.gov Furthermore, reduced phosphorylation of the retinoblastoma protein (pRb) and increased expression of the cell cycle inhibitor p21Cip1 have been observed following treatment with phenylacetate in osteosarcoma cells. nih.gov

| Osteosarcoma Cell Line | Key Findings | Molecular Changes |

| HOS | Growth inhibition, G1 cell cycle arrest, induction of apoptosis. nih.gov | Decreased Bcl-2 expression, mild up-regulation of Bax, reduced pRb phosphorylation, increased p21Cip1 expression. nih.gov |

| U-2 OS | Growth inhibition, G1 cell cycle arrest, induction of apoptosis. nih.gov | Decreased Bcl-2 expression, mild up-regulation of Bax, reduced pRb phosphorylation, increased p21Cip1 expression. nih.gov |

Research in Thyroid Carcinoma Cell Lines

This compound has been investigated for its anti-proliferative effects in various human thyroid carcinoma cell lines. Studies have shown that phenylacetate can inhibit the growth of these cells, an effect that appears to be cytostatic rather than cytotoxic. oup.comscielo.br This growth inhibition is associated with a decrease in the percentage of cells in the S-phase and a corresponding increase in the percentage of cells in the G0/G1-phase of the cell cycle. oup.com

In addition to growth inhibition, phenylacetate has been found to modulate the differentiated functions of thyroid cancer cells. It has been reported to increase radioiodine uptake and inhibit the secretion of vascular endothelial growth factor (VEGF). scielo.broup.com The inhibition of VEGF secretion is not due to a decrease in VEGF mRNA expression but rather appears to be a result of inhibited secretion, leading to intracellular accumulation of VEGF. oup.comoup.com Furthermore, combining phenylacetate with all-trans-retinoic acid has been shown to have a synergistic anti-proliferative effect in follicular thyroid cancer cell lines. koreamed.org

Melanoma Cell Models

In preclinical melanoma research, this compound has been shown to induce differentiation of cultured human melanoma cells. up.ac.za This differentiation is associated with transcriptional upregulation of transforming growth factor-alpha (TGF-α). aacrjournals.org The compound has also been noted for its ability to induce growth arrest in melanoma cell lines. google.com

Effects on Other Malignant Cell Types

The investigational applications of this compound in preclinical research extend to a variety of other malignant cell types.

Promyelocytic Leukemia: In HL-60 promyelocytic leukemia cells, this compound treatment led to a rapid decline in myc oncogene expression, followed by growth arrest and granulocytic differentiation. nih.gov

Prostate Carcinoma: this compound has been shown to selectively arrest the growth and induce a more normal phenotype in both androgen-dependent and -independent prostate cancer cell lines. jci.orgcapes.gov.br This is accompanied by alterations in gene expression, including increased HLA class I transcripts and decreased levels of tumor growth factor-beta 2 mRNA. jci.org It also reduces the activity of urokinase plasminogen activator. jci.org Synergistic effects have been observed when combined with suramin. jci.orgcapes.gov.br Mechanistic studies indicate that phenylacetate induces cell cycle arrest at the G1-S transition by increasing p27 protein levels and reducing the phosphorylation of the retinoblastoma protein. iiarjournals.org

Rhabdomyosarcoma: In the human alveolar rhabdomyosarcoma cell line KFR, this compound promoted myogenic differentiation, characterized by the formation of multinuclear structures resembling myotubes and the expression of skeletal muscle myosin. nih.gov

Pancreatic Adenocarcinoma: Phenylacetate has demonstrated the ability to inhibit the growth of human pancreatic carcinoma cell lines in vitro. researchgate.net This anti-proliferative effect is cytostatic, causing an accumulation of cells in the G1 phase. researchgate.net It is also suggested that phenylacetate inhibits isoprenoid biosynthesis in these cells. oup.com

Chronic Lymphocytic Leukemia: In cells from patients with B-chronic lymphocytic leukemia (CLL), this compound did not induce differentiation but did cause a significant, time- and dose-dependent decrease in cell viability. nih.govresearchgate.net This cytotoxic effect was associated with the development of prominent cytoplasmic vacuoles and may be related to glutamine deprivation. nih.govtandfonline.com

Ovarian Carcinoma: this compound induces a dose-dependent, reversible growth inhibition of ovarian carcinoma cell lines, including those resistant to cisplatin. aacrjournals.orgnih.gov This effect is cytostatic, with a reduction in S-phase cells and an accumulation in the G0-G1 phase. aacrjournals.orgaacrjournals.org It also leads to a reduction in cyclin-D1, p21/ras, and bcl-2 positive cells, while increasing bax/p21-positive cells. aacrjournals.orgnih.gov An additive inhibitory effect was seen when combined with cisplatin. aacrjournals.orgnih.gov

Medulloblastoma and Astrocytoma: Phenylacetate has been shown to inhibit the proliferation and induce differentiation in medulloblastoma and astrocytoma-derived cell lines. nih.govoup.comaacrjournals.org In medulloblastoma cells, it causes a dose-dependent decline in DNA synthesis and cell proliferation, with an accumulation of cells in the G0/G1 phase. nih.gov In some medulloblastoma cell lines, it increases the expression of neuronal differentiation markers. nih.gov For astrocytoma and glioma cells, it induces morphological changes indicative of glial differentiation. nih.gov

Rationales for Combination Strategies in Cancer Research

The exploration of this compound in combination with other agents in cancer research is driven by the potential for synergistic or additive effects, aiming to enhance therapeutic efficacy and overcome resistance. The rationale behind these combination strategies often involves targeting multiple, distinct cellular pathways simultaneously.

One of the primary mechanisms of this compound's anti-cancer activity is the induction of cell cycle arrest, often in the G0/G1 phase, and the promotion of apoptosis. nih.govnih.govnih.gov When combined with other drugs that also affect cell cycle progression or apoptosis through different mechanisms, a more profound anti-tumor effect can be achieved. For instance, in preclinical models of glioblastoma, the combination of this compound and tamoxifen has been shown to have a synergistic effect on inhibiting tumor cell proliferation by arresting cells in the G0/G1 phase and inducing apoptosis. iiarjournals.orgnih.gov The proposed mechanism for this synergy is the targeting of two different pathways, leading to a more comprehensive blockade of survival factor synthesis and/or activities. iiarjournals.org

Another key rationale for combination strategies is the modulation of gene expression and cellular differentiation. This compound can alter the expression of various genes involved in tumor progression and can induce a more differentiated, less malignant phenotype in cancer cells. aacrjournals.orgnih.gov When used with agents that also influence gene expression, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase inhibitors, there is the potential for a more robust re-expression of silenced tumor suppressor genes. aacrjournals.orgaacrjournals.org For example, preclinical studies have investigated the combination of phenylbutyrate (a prodrug of phenylacetate) with 5-azacytidine, a DNA methyltransferase inhibitor, with the hypothesis that sequential reversal of dense methylation and histone deacetylase inhibition could lead to significant gene expression. aacrjournals.org

Furthermore, this compound has been observed to inhibit protein prenylation, a critical modification for the function of proteins involved in signal transduction pathways, such as Ras. nih.gov Combining it with drugs that target other components of these signaling cascades, for example, inhibitors of receptor tyrosine kinases or downstream kinases, could lead to a more effective blockade of tumor growth and survival signals. Research has also suggested that this compound can interfere with the secretion of growth factors like vascular endothelial growth factor (VEGF), which is crucial for angiogenesis. oup.com This provides a rationale for combining it with anti-angiogenic therapies to inhibit tumor vascularization more effectively.

The table below summarizes the rationales for combining this compound with other agents in preclinical cancer research:

| Combination Agent Class | Rationale for Combination with this compound | Targeted Cellular Processes |

| Cell Cycle Inhibitors/Apoptosis Inducers (e.g., Tamoxifen) | Synergistic induction of cell cycle arrest and apoptosis. iiarjournals.orgnih.gov | Cell Cycle Progression, Apoptosis |

| Epigenetic Modifiers (e.g., 5-azacytidine) | Enhanced re-expression of tumor suppressor genes. aacrjournals.orgaacrjournals.org | Gene Expression, Chromatin Remodeling |

| Signal Transduction Inhibitors | More complete blockade of oncogenic signaling pathways. nih.gov | Signal Transduction, Protein Function |

| Anti-angiogenic Agents | Synergistic inhibition of tumor vascularization. oup.com | Angiogenesis, Growth Factor Secretion |

By targeting multiple, non-overlapping pathways, combination therapies involving this compound aim to create a more hostile environment for cancer cells, potentially leading to improved treatment outcomes and surmounting the challenge of drug resistance.

Neurobiology Research Models

The potential neuroprotective and therapeutic effects of this compound have been explored in several preclinical models of neurodegenerative diseases.

Amyotrophic Lateral Sclerosis (ALS) Mouse Models and Mechanistic Insights

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. While the exact mechanisms are not fully understood, research in mouse models of ALS has investigated the potential therapeutic utility of sodium phenylbutyrate, a prodrug of this compound. These studies suggest that it may offer neuroprotection through several mechanisms, including acting as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia sink. nih.gov

Alzheimer's Disease Investigations and Neurotrophin Synthesis Modulation

In the context of Alzheimer's disease research, the focus has been on the potential of compounds like sodium phenylbutyrate to modulate factors that support neuronal health and function.

Studies in Cerebral Ischemic Injury Models

The neuroprotective properties of this compound have also been examined in preclinical models of cerebral ischemic injury, or stroke.

Other Investigational Preclinical Research Areas

Beyond cancer and neurobiology, the unique properties of this compound have led to its investigation in other disease models.

Hemoglobinopathies Research

In the field of hemoglobinopathies, such as sickle cell anemia and beta-thalassemia, research has explored the potential of sodium phenylbutyrate to induce the expression of fetal hemoglobin (HbF). southcarolinablues.com Increased levels of HbF can compensate for the defective adult hemoglobin in these disorders and ameliorate disease severity. The mechanism is thought to involve the HDAC inhibitory activity of phenylbutyrate, which can lead to the reactivation of the gamma-globin gene, a component of fetal hemoglobin. nih.gov

Cystic Fibrosis Research (protein misfolding perspective)

Cystic Fibrosis (CF) is a genetic disease resulting from mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. meritcro.comnih.gov A common mutation, known as F508del-CFTR, causes the protein to misfold within the cell, leading to its degradation and a lack of functional chloride channels at the cell surface. nih.gov

Preclinical research has investigated compounds that can act as "chemical chaperones" to rescue this misfolded protein. One such agent is 4-phenylbutyrate, a prodrug that is rapidly metabolized into this compound, which is the bioactive form of the drug. alzdiscovery.orgscielo.org.mx Studies have shown that these chaperone-like molecules can improve the folding defect of the F508del-CFTR protein. scielo.org.mx This correction helps the protein to be properly processed and transported from the endoplasmic reticulum to the cell's surface membrane, thereby increasing the density of CFTR channels where they can function. scielo.org.mx By partially correcting the underlying protein misfolding, these compounds have shown potential in restoring chloride transport in cellular models of cystic fibrosis. ulisboa.pt

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for studying human multiple sclerosis (MS), a demyelinating disease of the central nervous system. nih.govimmunologyresearchjournal.comnih.gov Research in EAE models provides crucial insights into the immunopathology of the disease and serves as a platform for testing potential therapies. nih.gov

This compound (NaPA) has been shown to inhibit the disease process in an adoptive transfer EAE model in SJL/J mice. nih.gov In this model, clinical symptoms of EAE were significantly reduced in mice that received NaPA. nih.gov The therapeutic effect of NaPA appears to be multi-faceted, targeting several key steps in the disease's progression. nih.gov

Histological analysis of the spinal cords from EAE-induced mice treated with NaPA revealed a marked reduction in the infiltration of mononuclear cells. nih.gov Furthermore, NaPA treatment normalized the expression of several critical inflammatory and stress-related molecules within the spinal cord that are typically elevated during the disease. nih.gov Specifically, it was found to downregulate the expression of inducible nitric oxide synthase (iNOS), nitrotyrosine, and the p65 subunit of NF-kappaB, a key transcription factor involved in inflammatory responses. nih.gov These findings suggest that this compound can mitigate the neuroinflammation that drives the pathology in EAE models. nih.gov

Table 1: Effects of this compound (NaPA) in EAE Preclinical Model

| Parameter | Observation in EAE Model | Effect of NaPA Treatment | Source |

| Clinical Symptoms | Development of EAE symptoms | Amelioration of clinical symptoms | nih.gov |

| Cellular Infiltration | Mononuclear cell invasion in the spinal cord | Inhibition of mononuclear cell infiltration | nih.gov |

| Inflammatory Markers | Increased expression of iNOS and p65 (NF-kappaB) | Normalization of iNOS and p65 expression | nih.gov |

| Oxidative Stress | Increased nitrotyrosine expression | Normalization of nitrotyrosine expression | nih.gov |

Liver Disease Models (e.g., hepatic encephalopathy, NAFLD progression)

In preclinical models of liver disease, this compound and its derivatives have been investigated primarily for their ability to manage hyperammonemia, a central factor in the pathogenesis of hepatic encephalopathy (HE), and for their potential to halt the progression of non-alcoholic fatty liver disease (NAFLD). thieme-connect.comresearchgate.net

Hepatic Encephalopathy (HE): HE is a neuropsychiatric syndrome caused by liver insufficiency and/or portal-systemic shunting, where neurotoxins like ammonia accumulate in the blood and brain. thieme-connect.comnih.gov this compound provides an alternative pathway for nitrogen waste removal. thieme-connect.comnih.gov It conjugates with glutamine in the liver and other tissues to form phenylacetylglutamine, which is then excreted by the kidneys. thieme-connect.com This mechanism effectively "scavenges" ammonia, reducing its circulating levels. nih.gov In preclinical studies using rat models of cirrhosis, such as those induced by bile duct ligation, ammonia-lowering agents like ornithine phenylacetate have been shown to be beneficial. elsevier.esucl.ac.uk These agents help reduce hyperammonemia, which is associated with the development of brain edema, a severe complication of HE. elsevier.es

NAFLD Progression: Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver, which can progress to a more severe inflammatory state called non-alcoholic steatohepatitis (NASH) and fibrosis. nih.govmdpi.com Emerging evidence from rodent models of NAFLD suggests that even early stages of the disease can lead to impaired urea synthesis, resulting in hyperammonemia. researchgate.net This excess ammonia is hypothesized to play a role in the progression of liver fibrosis by activating hepatic stellate cells. researchgate.net

In a diet-induced rodent model of NAFLD, the use of an ammonia scavenger, ornithine phenylacetate, was shown to prevent the progression of fibrosis. researchgate.net This effect was associated with a reduction in hepatic ammonia levels and markers of inflammation. researchgate.net By lowering ammonia, the compound prevented hepatocyte cell death and significantly reduced the development of fibrosis, suggesting that targeting ammonia could be a viable strategy to prevent NAFLD progression. researchgate.net

Table 2: Investigational Use of Phenylacetate in Preclinical Liver Disease Models

| Disease Model | Pathological Feature | Investigated Effect of Phenylacetate-based Compounds | Mechanism of Action | Source |

| Hepatic Encephalopathy (e.g., Cirrhotic Rat Model) | Hyperammonemia, Brain Edema | Reduction in blood ammonia levels | Conjugation with glutamine to form excretable phenylacetylglutamine | thieme-connect.comelsevier.es |

| NAFLD (Rodent Model) | Fibrosis Progression, Hepatic Stellate Cell Activation | Prevention of fibrosis development, reduced hepatocyte death | Lowering of hepatic ammonia levels, reducing inflammatory markers | researchgate.net |

Advanced Research Methodologies and Analytical Approaches for Phenylacetate Studies

In Vitro Cell Culture Methodologies

In vitro cell culture serves as a fundamental platform for studying the direct effects of sodium phenylacetate on various cell types. This approach allows for controlled experiments that can elucidate specific cellular responses to the compound.

Cell Viability and Proliferation Assays (e.g., trypan blue exclusion, DNA replication analysis)

Assessing the impact of this compound on cell viability and proliferation is a primary step in its in vitro characterization. The trypan blue exclusion assay is a commonly used method to distinguish between viable and non-viable cells. thermofisher.complos.org This dye is unable to penetrate the intact membrane of live cells, while it can enter and stain cells with compromised membranes, which are considered non-viable. thermofisher.complos.org Studies have shown that the inhibitory effects of phenylacetate on cell growth are not due to non-specific cytotoxicity, with cell viability often remaining above 95% as determined by trypan blue exclusion. nih.govresearchgate.net

Cell proliferation can be further analyzed by measuring DNA replication. nih.gov Techniques that monitor the incorporation of labeled nucleotides into newly synthesized DNA provide a quantitative measure of proliferative activity. The effect of this compound on the proliferation of various malignant B-cell lines has been determined by measuring the incorporation of [³H]TdR into DNA. aacrjournals.org

Table 1: Cell Viability in Phenylacetate-Treated Osteosarcoma Cells

| Cell Line | Treatment | Viability (%) |

|---|---|---|

| HOS | Control | >95 |

| HOS | Phenylacetate | >95 |

| U-2 OS | Control | >95 |

| U-2 OS | Phenylacetate | >95 |

Data derived from studies on human osteosarcoma cell lines, where viability was assessed by trypan blue exclusion. nih.gov

Cell Cycle Distribution Analysis (e.g., flow cytometry)

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net This method involves staining cells with a fluorescent dye, such as propidium iodide, that binds to DNA. The intensity of the fluorescence is proportional to the DNA content, allowing for the differentiation of cell populations in each phase. nih.gov

Studies utilizing flow cytometry have revealed that this compound can induce cell cycle arrest in various cancer cell lines. nih.govresearchgate.net For instance, in human osteosarcoma cells, treatment with phenylacetate resulted in a higher proportion of cells in the G0/G1 phase and a reduced proportion in the S and G2/M phases, indicating a blockage of the transition from G0/G1 to the S phase. nih.gov Similar effects have been observed in lung adenocarcinoma and glioblastoma cells. researchgate.net

Apoptosis and Cell Death Detection Assays (e.g., flow cytometry, PARP cleavage assays)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cells. nih.govnih.gov Flow cytometry is a key tool for detecting apoptosis. tandfonline.comresearchgate.net One common method involves staining cells with Annexin V, which binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium iodide to distinguish between apoptotic and necrotic cells. Another flow cytometry-based approach measures the sub-G1 peak, which represents apoptotic cells with fragmented DNA. aacrjournals.org

Another hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. eurofinsdiscovery.comnih.gov During apoptosis, caspases cleave PARP from its full-length form (approximately 116 kDa) into a smaller fragment (approximately 85-89 kDa). This cleavage can be detected by Western blot analysis and serves as a reliable marker of apoptosis. nih.govresearchgate.net Studies have demonstrated that treatment with phenylacetate leads to the degradation of PARP protein and the accumulation of its cleaved fragment in osteosarcoma cells. nih.gov

Table 2: Apoptosis Induction by Phenylacetate in Osteosarcoma Cells

| Cell Line | Treatment | Apoptotic Cells (Sub-G0/G1 Peak) |

|---|---|---|

| HOS | 5 mM Phenylacetate (48h) | 47% |

| U-2 OS | 5 mM Phenylacetate (48h) | 40% |

Data from flow cytometric analysis of human osteosarcoma cells. nih.gov

Colony Formation Assays in Semi-Solid Media

The colony formation assay, or clonogenic assay, is an in vitro method used to assess the ability of a single cell to undergo sufficient proliferation to form a colony. creative-bioarray.com This assay provides insight into the long-term survival and reproductive integrity of cells after treatment with a substance like this compound. The assay can be performed in semi-solid media, such as soft agar or methylcellulose, which prevents the movement of cells and ensures that each colony originates from a single progenitor cell. creative-bioarray.comresearchgate.net

Research has shown that this compound can reduce the ability of cancer cells to form colonies. For example, treatment of a canine mammary tumor cell line with this compound led to a reduction in colony formation in semi-solid agar, indicating a decrease in their tumorigenic potential. researchgate.net Similarly, human osteosarcoma cells treated with phenylacetate failed to form colonies, demonstrating a loss of long-term survival capability. e-crt.org

Secretion and Expression Profiling (e.g., ELISA for neurotrophins, MMP activity assays)

The effects of this compound can also be assessed by examining its influence on the secretion and expression of various proteins. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of secreted proteins, such as neurotrophins. nih.govbiosensis.combiosensis.com Studies have investigated the effect of this compound on the synthesis of neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) in astrocytes. nih.govnih.gov

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their activity can be influenced by this compound. nih.goviiarjournals.org MMP activity can be assessed using techniques like zymography, which separates proteins based on their molecular weight and allows for the visualization of their enzymatic activity. iiarjournals.org Research has shown that this compound can increase the secretion of MMP-1 and MMP-9 in certain breast cancer cell lines. iiarjournals.orgiiarjournals.org

Molecular and Biochemical Techniques

To delve deeper into the mechanisms of action of this compound, a variety of molecular and biochemical techniques are employed. These methods allow for the examination of changes in gene and protein expression that underlie the cellular responses observed in vitro.

Western blotting is a fundamental technique used to detect and quantify specific proteins within a cell lysate. This method has been instrumental in demonstrating the effects of phenylacetate on key cellular proteins. For example, Western blot analysis has been used to show the cleavage of PARP, a marker of apoptosis, in osteosarcoma cells treated with phenylacetate. nih.gov It has also been used to analyze the expression levels of cell cycle regulatory proteins and apoptosis-related genes. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to measure the expression levels of specific genes. These techniques have been employed to show that sodium phenylbutyrate, a related compound, can elevate the transcription of CREB (cAMP response element-binding protein), a key regulator of neurotrophin production, in astrocytes. nih.gov

Immunocytochemistry is a technique that uses antibodies to visualize the localization of specific proteins within cells. This method has been used to show that this compound treatment did not alter the expression of the neurotrophin receptors p75NTR and TrkB in neurons. nih.gov

Gene Expression Profiling (e.g., mRNA levels, oncogene expression)

Gene expression profiling is a powerful technique used to simultaneously measure the activity of thousands of genes to create a global picture of cellular function. In the context of this compound research, this methodology is crucial for understanding how the compound modulates cellular pathways at the genetic level. Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) allow researchers to assess changes in messenger RNA (mRNA) levels for a wide array of genes following treatment with this compound. wikipedia.orgbitesizebio.com